molecular formula C14H9BrClNO4 B3623909 4-bromobenzyl 4-chloro-3-nitrobenzoate

4-bromobenzyl 4-chloro-3-nitrobenzoate

Cat. No.: B3623909
M. Wt: 370.58 g/mol
InChI Key: VHQMYBBCTXWVDE-UHFFFAOYSA-N
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Description

4-Bromobenzyl 4-chloro-3-nitrobenzoate is a synthetic ester derived from 4-chloro-3-nitrobenzoic acid and 4-bromobenzyl alcohol. The compound features a nitro group (-NO₂) at the 3-position, a chlorine atom at the 4-position on the benzoate ring, and a bromine-substituted benzyl ester group. Its molecular formula is C₁₄H₈BrClNO₄, with a molecular weight of 377.58 g/mol. The bromine and chlorine substituents enhance its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Synthesis typically involves esterification of 4-chloro-3-nitrobenzoic acid (prepared via nitration of 4-chlorobenzoic acid ) with 4-bromobenzyl bromide under basic conditions. This route parallels the synthesis of ethyl 4-chloro-3-nitrobenzoate () but substitutes ethanol with 4-bromobenzyl bromide to introduce steric bulk and halogenated functionality .

Properties

IUPAC Name

(4-bromophenyl)methyl 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4/c15-11-4-1-9(2-5-11)8-21-14(18)10-3-6-12(16)13(7-10)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQMYBBCTXWVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 4-Chloro-3-Nitrobenzoate

  • Molecular Formula: C₉H₈ClNO₄
  • Molecular Weight : 229.62 g/mol
  • Key Features : Ethyl ester group, lacks bromine.
  • Reactivity : Widely used as a precursor in SNAr reactions (e.g., synthesis of Ferrostatin-1 derivatives via cyclohexylamine substitution ). The smaller ethyl group enhances solubility in polar solvents compared to bulkier esters.
  • Applications : Intermediate in bioactive molecule synthesis (e.g., ferroptosis inhibitors) .

Methyl 4-Chloro-3-Nitrobenzoate

  • Molecular Formula: C₇H₄ClNO₄
  • Molecular Weight : 201.56 g/mol
  • Key Features : Methyl ester group, simplest derivative.
  • Reactivity : Faster hydrolysis due to reduced steric hindrance. Less stable under basic conditions than benzyl esters.
  • Applications : Used in high-throughput syntheses where minimal steric effects are desired .

Benzyl 5-Bromo-2-Hydroxybenzoate

  • Molecular Formula : C₁₄H₁₁BrO₃
  • Molecular Weight : 323.14 g/mol
  • Key Features : Bromine at the 5-position, hydroxyl group at 2-position.
  • Reactivity : Hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility. Bromine facilitates Suzuki-Miyaura couplings.
  • Applications: Potential in supramolecular chemistry and metal-organic frameworks .

2-(4-Bromophenoxy)Ethyl 4-Chloro-3-Nitrobenzoate

  • Molecular Formula: C₁₅H₁₁BrClNO₅
  • Molecular Weight : 424.61 g/mol
  • Key Features: Phenoxyethyl chain introduces flexibility.
  • Reactivity : Extended chain may reduce crystallinity but improve bioavailability in drug design. Bromine and nitro groups retain SNAr activity.
  • Applications : Explored in prodrug formulations due to tunable lipophilicity .

Structural and Functional Analysis

Reactivity Trends

  • Nucleophilic Aromatic Substitution (SNAr) : The nitro group activates the benzene ring toward SNAr, with reactivity modulated by ester substituents. Ethyl and methyl esters exhibit faster substitution due to lower steric hindrance, while 4-bromobenzyl derivatives show slower but more selective reactions .
  • Halogen Effects : Bromine in the benzyl group (4-bromobenzyl 4-chloro-3-nitrobenzoate) enables further functionalization (e.g., cross-coupling) and enhances antimicrobial activity in derived compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromobenzyl 4-chloro-3-nitrobenzoate
Reactant of Route 2
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4-bromobenzyl 4-chloro-3-nitrobenzoate

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